molecular formula C20H30O2 B1666468 Abietic acid CAS No. 514-10-3

Abietic acid

Cat. No. B1666468
CAS RN: 514-10-3
M. Wt: 302.5 g/mol
InChI Key: RSWGJHLUYNHPMX-ONCXSQPRSA-N
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Description

Abietic acid, also known as abietinic acid or sylvic acid, is a mild organic acid found in coniferous trees . It is the most abundant of several closely related organic acids that constitute most of rosin, the solid portion of the oleoresin of coniferous trees . It is a commercially important component of paints, soaps, foods, and soldering flux .


Synthesis Analysis

Abietic acid is extracted from tree rosin via isomerization . It is the most abundant of several closely related organic acids that constitute most of rosin . Resin acids are converted into ester gum by reaction with controlled amounts of glycerol or other polyhydric alcohols . A series of abietic acid analogs modified with a triazole moiety were synthesized using Huisgen 1,3-dipolar cycloaddition to obtain potent antitumor agents .


Molecular Structure Analysis

Abietic acid belongs to the abietane diterpene group of organic compounds derived from four isoprene units . The molecular formula of Abietic acid is C20H30O2 .


Chemical Reactions Analysis

Abietic acid reacts exothermically with both organic and inorganic bases . On reaction with active metals, it produces gaseous hydrogen and a metallic salt . If the solid acid is dry, such reactions are slow .


Physical And Chemical Properties Analysis

Abietic acid is a yellow resinous powder, crystals, or chunks . It is a colorless solid when pure . It is soluble in alcohols, acetone, and ethers . Its ester or salt is called an abietate . It has a density of 1.06 g/mL, a melting point of 172–175 °C, and a boiling point of 250 °C .

Scientific Research Applications

Anti-Inflammatory and Lipid Metabolism Regulation

Abietic acid, a terpenoid, shows promise in anti-inflammatory applications. It suppresses protein expression related to inflammation, like tumor necrosis factor-α and cyclooxygenase 2, in stimulated macrophages. This effect is partly due to the activation of peroxisome proliferator-activated receptor-γ (PPARγ), suggesting potential uses in regulating lipid metabolism and atherosclerosis (Takahashi et al., 2003).

Neuroprotective Effects

Abietic acid demonstrates neuroprotective effects in traumatic brain injury (TBI), reducing blood-brain barrier damage and neuroinflammation through the inhibition of the MAPK signaling pathways. This suggests its potential as a novel candidate for TBI treatment (Xing & Jiang, 2022).

Allergic Reactions and Asthma

Abietic acid has shown effectiveness in attenuating allergic airway inflammation in asthma models. It inhibits inflammatory responses and NF-κB activation, indicating its potential as a treatment for allergic asthma (Gao et al., 2016).

Angiogenesis and Wound Healing

In studies involving human umbilical vein vascular endothelial cells (HUVECs), abietic acid enhanced cell migration and tube formation, suggesting its potential in angiogenesis. Its application accelerated wound closure in a mouse model of cutaneous wounds (Park et al., 2017).

Anticancer Properties

Abietic acid exhibits anti-proliferative and pro-apoptotic activities against non-small-cell lung cancer (NSCLC) cells. Its actions are mediated by IKKβ inhibition, making it a promising lead compound for novel IKKβ inhibitors and potential agents for treating NSCLC (Liu et al., 2019).

Anti-Obesity Effect

In mice fed a high-fat diet, abietic acid significantly reduced body weight and adipose tissue weights, showing potential as an anti-obesity agent. It modulates adipogenesis and regulates the expression of proteins associated with lipid metabolism (Hwang et al., 2011).

Antimicrobial and Antibiofilm Properties

Abietic acid exhibits antimicrobial properties against various pathogens, including methicillin-resistant Staphylococcus pseudintermedius, and displays antibiofilm properties, indicating its potential use in combating microbial colonization and infection in biomedical and food industries (Buommino et al., 2021).

Osteoarthritis Treatment

Research on human osteoarthritis chondrocytes revealed that abietic acid significantly inhibited inflammatory responses induced by IL-1β. By activating PPAR-γ, it suppressed TNF-α, NO, and PGE2 production, indicating its potential as a treatment for osteoarthritis (Kang et al., 2018).

Oral Health Applications

Abietic acid inhibits the growth of cariogenic Streptococcus mutans, suggesting its use as an antibacterial and antibiofilm agent in controlling oral infections like dental caries (Ito et al., 2019).

properties

IUPAC Name

(1R,4aR,4bR,10aR)-1,4a-dimethyl-7-propan-2-yl-2,3,4,4b,5,6,10,10a-octahydrophenanthrene-1-carboxylic acid
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InChI

InChI=1S/C20H30O2/c1-13(2)14-6-8-16-15(12-14)7-9-17-19(16,3)10-5-11-20(17,4)18(21)22/h7,12-13,16-17H,5-6,8-11H2,1-4H3,(H,21,22)/t16-,17+,19+,20+/m0/s1
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InChI Key

RSWGJHLUYNHPMX-ONCXSQPRSA-N
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Canonical SMILES

CC(C)C1=CC2=CCC3C(C2CC1)(CCCC3(C)C(=O)O)C
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Isomeric SMILES

CC(C)C1=CC2=CC[C@@H]3[C@@]([C@H]2CC1)(CCC[C@@]3(C)C(=O)O)C
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Molecular Formula

C20H30O2
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Related CAS

10248-55-2 (unspecified copper salt), 13463-98-4 (calcium salt), 14351-66-7 (hydrochloride salt), 23250-44-4 (potassium salt), 66104-40-3 (strontium salt), 66104-41-4 (barium salt), 67816-10-8 (Pd(+2) salt), 6798-76-1 (zinc salt)
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DSSTOX Substance ID

DTXSID7022047
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Molecular Weight

302.5 g/mol
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Physical Description

Yellowish resinous powder. (NTP, 1992), Yellow solid; [Hawley] Colorless crystalline solid; [MSDSonline]
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Boiling Point

482 °F at 9 mmHg (NTP, 1992)
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Product Name

Abietic acid

CAS RN

514-10-3, 8050-09-7, 15522-12-0
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Record name 1-Phenanthrenecarboxylic acid, 1,2,3,4,4a,4b,5,6,10,10a-decahydro-1,4a-dimethyl-7-(1-methylethyl)-, (1R,4aR,4bR,10aR)-
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Melting Point

343 to 345 °F (NTP, 1992)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
13,400
Citations
MA Fernandez, MP Tornos, MD Garcia… - Journal of Pharmacy …, 2001 - academic.oup.com
… We evaluated the effect of abietic acid on A23187stimulated macrophages, a cellular system generating COX-1 and LOX metabolites. Abietic acid did not show any significant inhibitory …
Number of citations: 139 academic.oup.com
B Gigante, C Santos, AM Silva, MJM Curto… - Bioorganic & medicinal …, 2003 - Elsevier
… Catechols from abietic acid were prepared by a short and good yielding chemical process … Catechols from abietic acid were prepared by a short and good yielding chemical process and …
Number of citations: 143 www.sciencedirect.com
RJ Rafferty, RW Hicklin, KA Maloof… - Angewandte …, 2014 - Wiley Online Library
… Herein we apply this complexity-to-diversity approach to abietic acid, an abundant natural product used commercially in paints, varnishes, and lacquers. From abietic acid we synthesize …
Number of citations: 133 onlinelibrary.wiley.com
GC Justino, CF Correia, L Mira… - Journal of agricultural …, 2006 - ACS Publications
… In this work the in vitro antioxidant activity of an abietic acid-derived catechol (methyl 11,12-dihydroxyabietate-8,11,13-trien-18-oate, MDTO) was evaluated. This substance, possessing …
Number of citations: 59 pubs.acs.org
H Takeda, WH Schuller… - The Journal of Organic …, 1968 - ACS Publications
… abietic acid at an elevated temperature to determine its behavior in detail. Samples of pure abietic acid … found that abietic acid undergoes a rapid isomerization to give a final equilibrium …
Number of citations: 38 pubs.acs.org
NN Ulusu, D Ercil, MK Sakar… - Phytotherapy …, 2002 - Wiley Online Library
… between abietic acid and these enzymes, which led us to investigate the effect of abietic acid … The structure of abietic acid isolated and used in the present study is given in Fig. 1. In the …
Number of citations: 99 onlinelibrary.wiley.com
S Prinz, U Müllner, J Heilmann… - Journal of natural …, 2002 - ACS Publications
Abietic acid (1) and its methyl ester (2) were investigated under various storage conditions to provide an indication of their preferred oxidation mechanisms and to investigate the most …
Number of citations: 80 pubs.acs.org
N Fries, K Serck-Hanssen, LH Dimberg… - Experimental …, 1987 - Elsevier
… Abietic acid, an activator of basidiospore germination in ectomycorrhizal species of the … as abietic acid, a diterpene resin acid. With S. granulatus, the bioassay species, abietic acid …
Number of citations: 118 www.sciencedirect.com
Y Li, X Xu, M Niu, J Chen, J Wen, H Bian, C Yu… - Energy & …, 2019 - ACS Publications
… (14)-enoic acid, was found in abietic acid with a high peroxide value. The exothermic onset … of abietic acid was first investigated when the temperature reached the abietic acid melt point …
Number of citations: 19 pubs.acs.org
FJ Aranda, J Villalaı́n - Biochimica et Biophysica Acta (BBA)-Biomembranes, 1997 - Elsevier
… investigation we have checked whether abietic acid might modulate it. We have studied the interaction between abietic acid and phosphatidylethanolamine because this phospholipid, …
Number of citations: 71 www.sciencedirect.com

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